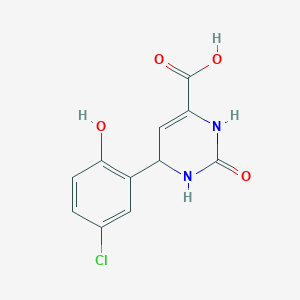

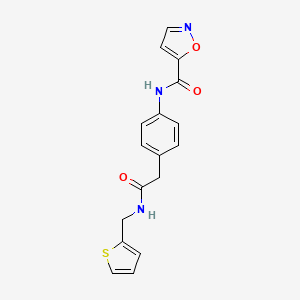

![molecular formula C12H9F2NO3S B2942291 3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid CAS No. 2248284-54-8](/img/structure/B2942291.png)

3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a part of a class of compounds known as succinate dehydrogenase inhibitors (SDHIs), which are currently the fastest-growing broad-spectrum mode of action class on the fungicide market .

Synthesis Analysis

The synthesis of this compound involves unique routes that rely on various chemical reactions . For instance, one method includes four steps: starting with dichloro ethyl acetoacetate as a raw material, a reaction is carried out with a Vilsmeier reagent to obtain an intermediate. This intermediate then undergoes a cyclization reaction with methyl hydrazine to obtain another intermediate. This intermediate then undergoes a halogen exchange reaction with a fluorination reagent to obtain a third intermediate. Finally, this intermediate undergoes a hydrolysis reaction with a sodium hydroxide solution, followed by neutralization treatment with an acid to obtain the final product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reactions with a Vilsmeier reagent, cyclization reactions, halogen exchange reactions, and hydrolysis reactions . These reactions are crucial for the formation of the compound’s unique structure.Mecanismo De Acción

While the exact mechanism of action of “3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid” is not explicitly stated in the sources, it is part of a class of compounds known as succinate dehydrogenase inhibitors (SDHIs). These compounds work by inhibiting the succinate dehydrogenase enzyme, which is involved in the citric acid cycle and the electron transport chain, two key processes in cellular respiration .

Safety and Hazards

Propiedades

IUPAC Name |

3-[4-(difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO3S/c1-18-9-3-2-6(12(16)17)4-7(9)11-15-8(5-19-11)10(13)14/h2-5,10H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYMXJMHIGMCGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C2=NC(=CS2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2942214.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2942215.png)

![1-[Phenyl(phenylsulfanyl)methyl]benzotriazole](/img/structure/B2942218.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2942219.png)

![2-chloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2942221.png)

![17-Hydroxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2942223.png)

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2942224.png)

![2-Chloro-3-[(4-methoxybenzyl)amino]naphthoquinone](/img/structure/B2942226.png)